Benzo[f][1,7]naphthyridine, 4,6-dioxide
Description
Structure
2D Structure
Properties
CAS No. |
61564-15-6 |
|---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-oxidobenzo[f][1,7]naphthyridin-6-ium 6-oxide |
InChI |
InChI=1S/C12H8N2O2/c15-13-7-3-5-10-9-4-1-2-6-11(9)14(16)8-12(10)13/h1-8H |
InChI Key |
QSCNVTROCAVWKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CN(C3=C[N+]2=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Condensation of Aminocarbonyl Compounds with 3-Piperidone Derivatives
According to a patent (US3691168A), benzo[b]naphthyridine derivatives, which are structurally close analogues to benzo[f]naphthyridine, are synthesized by the reaction of Z-aminocarbonyl compounds with 3-piperidone derivatives. This reaction yields tetrahydrobenzo[b]naphthyridines, which are then converted to the desired aromatic compounds by catalytic hydrogenation and oxidation steps.
- Reaction conditions for hydrogenation: The tetrahydro intermediates are mixed with glacial acetic acid and platinum oxide catalyst at approximately 30°C under 50 psi hydrogen pressure for 24 hours.
- Catalysts: Platinum oxide is preferred, but other noble metal catalysts such as platinum or palladium on carbon, charcoal, or alumina supports are also effective.
- Workup: After hydrogenation, excess acetic acid is evaporated, and the residue is dissolved in water, basified, and recrystallized to yield the octahydrobenzo[b]naphthyridine derivatives.
This method can be adapted for the preparation of benzo[f]naphthyridine, 4,6-dioxide by selecting appropriate aminocarbonyl and piperidone precursors bearing the N-oxide functionalities or by post-synthetic oxidation of the nitrogen atoms.
Friedländer Reaction and Modified Friedländer Condensations
The Friedländer synthesis is a classic method for constructing fused nitrogen heterocycles, including naphthyridines. It typically involves the condensation of 2-aminopyridine derivatives with ketones or aldehydes under basic or acidic conditions.
- For benzo[f]naphthyridine systems, derivatives of 3-aminopyridine or 3-aminoquinoline can be reacted with cyclic ketones or aldehydes.
- Modified Friedländer reactions utilize bases such as potassium tert-butoxide or sodium hydroxide in alcoholic solvents (e.g., ethanol, butanol) to promote cyclization.
- Dehydrogenation or oxidation steps using palladium on carbon or DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) follow to aromatize the tetrahydro intermediates.
Although direct examples for the 4,6-dioxide are scarce, analogous methods for benzo[b]naphthyridines suggest that N-oxide formation can be introduced either before or after ring closure.
Oxidation to N-Oxides
The 4,6-dioxide functionality corresponds to N-oxide groups on the nitrogen atoms of the naphthyridine ring. These are typically introduced by oxidation of the parent benzo[f]naphthyridine:
- Common oxidants include m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, or peracids.
- The oxidation is usually performed under mild conditions to avoid ring degradation.
- The reaction selectively converts the nitrogen atoms at positions 4 and 6 to their N-oxide forms, yielding the 4,6-dioxide derivative.
This step can be performed after the synthesis of the benzo[f]naphthyridine core or on suitable precursors bearing the benzo[f]naphthyridine skeleton.
Comparative Data Table of Preparation Methods
Summary and Outlook
The preparation of benzo[f]naphthyridine, 4,6-dioxide primarily relies on classical condensation reactions such as the Friedländer synthesis, followed by oxidation steps to introduce the N-oxide groups at positions 4 and 6. The hydrogenation of tetrahydro intermediates using noble metal catalysts under hydrogen atmosphere is a key step in obtaining the aromatic core. Emerging green chemistry methods, including ionic liquid catalysis and visible-light photocatalysis, offer promising alternatives that may be adapted for this compound in future research.
Further experimental studies focusing specifically on benzo[f]naphthyridine, 4,6-dioxide are needed to optimize these methods and fully exploit their potential for scalable and sustainable synthesis.
Chemical Reactions Analysis
Benzo[f][1,7]naphthyridine 4,6-dioxide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various N-oxides.
Reduction: Reduction reactions can convert the N-oxides back to the parent benzonaphthyridine.
Substitution: Vicarious nucleophilic substitution of hydrogen can occur, leading to the formation of aziridine derivatives.
Common reagents used in these reactions include dimethylacetylenedicarboxylate, ethyl propiolate, and ethyl phenylpropiolate . Major products formed from these reactions include various substituted cycloadducts such as benzopyrrolo-, benzopyrroline-, and benzopyrrolidine-naphthyridines .
Scientific Research Applications
Benzo[f][1,7]naphthyridine 4,6-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[f][1,7]naphthyridine 4,6-dioxide involves its interaction with molecular targets such as enzymes and DNA. The compound’s bactericidal and fungicidal activities are attributed to its ability to inhibit essential enzymes in microbial cells . Its cancerostatic properties are believed to result from its interaction with DNA, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Oxidation Variants
Benzo[c][1,5]naphthyridine-5-oxide
- Structure : Differs in the position of the fused benzene ring and oxide group.
- Reactivity : Forms σ-adducts with carbanions, leading to aziridine derivatives due to localized negative charge on nitrogen .
- Applications: Limited bioactivity reported; primarily studied for charge delocalization effects in electrophilic substitutions .
Benzo[h][1,6]naphthyridine-6-oxide
- Structure : Features a benzene ring fused at the "h" position and a single oxide group.
- Reactivity : Reacts with dipolarophiles like dimethyl acetylenedicarboxylate to yield ylides (e.g., compound 19 in Scheme 4) .
- Biological Activity: No cytotoxic data available; synthetic derivatives focus on electronic properties .
Benzo[f][1,7]naphthyridine-6-oxide
Functionalized Derivatives
Pyronaridine (Benzo[b]naphthyridine derivative)
- Structure : A tetrahydroacridine derivative with a benzo[b]naphthyridine core.
- Key Difference: Unlike benzo[f][1,7]naphthyridine-4,6-dioxide, pyronaridine’s efficacy stems from its aminoalkyl side chains enhancing membrane interaction .
2,6-Dimethyl-7-(pyridin-3'-yl)benzo[h]naphtho[1,2-b][1,6]naphthyridine (7a)
- Structure : Larger polycyclic system with pyridine and methyl substituents.
- Synthesis : Produced via condensation of hetero-substituted carboxylic acids (e.g., furan-2-carboxylic acid) under optimized conditions (Table 1, ).
- Bioactivity : Demonstrated cytotoxic specificity, though exact IC₅₀ values are unreported .
Data Table: Comparative Analysis
Key Research Findings
Bioactivity : Benzo[f][1,7]naphthyridine-4,6-dioxide’s moderate cytotoxicity contrasts with pyronaridine’s high efficacy, underscoring the role of functional groups in biological activity .
Reactivity: The 4,6-dioxide’s dual oxygen atoms enable distinct ylide formations compared to monoxides, which favor aziridine or annelation products .
Synthetic Challenges : Analogues like C₂₄H₂₈N₄O₆ () are produced in trace amounts, limiting pharmaceutical exploration .
Biological Activity
Benzo[f][1,7]naphthyridine, 4,6-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is characterized by a fused bicyclic structure containing nitrogen atoms. The unique arrangement of carbon and nitrogen atoms enhances its reactivity and potential biological activity. This compound exhibits significant bactericidal , fungicidal , and cancerostatic properties, making it a subject of interest for therapeutic applications.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions: One common method involves the cyclization of N-phenacylbenzonaphthyridinium bromides with ammonium acetate.
- Oxidation and Reduction: The compound can undergo oxidation to form various N-oxides and can be reduced back to the parent structure.
- Substitution Reactions: Vicarious nucleophilic substitution can lead to the formation of aziridine derivatives.
These synthetic routes contribute to the compound's versatility in research applications.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound inhibits essential enzymes in microbial cells, leading to bactericidal and fungicidal effects.
- DNA Interaction: Its ability to intercalate with DNA contributes to its cancerostatic properties.
These mechanisms highlight its potential as a therapeutic agent against infections and cancer.
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
| Activity Type | Description | Reference |
|---|---|---|
| Bactericidal | Effective against various bacterial strains | |
| Fungicidal | Demonstrates antifungal properties | |
| Cancerostatic | Inhibits cancer cell proliferation |
Case Studies and Research Findings
Several studies have investigated the biological activity of benzo[f][1,7]naphthyridine derivatives:
- Anticancer Properties:
- PARP Inhibition:
- Antimicrobial Activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
